molecular formula C13H10ClNO2S B1621497 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene CAS No. 866132-59-4

1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene

Cat. No.: B1621497
CAS No.: 866132-59-4
M. Wt: 279.74 g/mol
InChI Key: HMJLAFGWFMNEPJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature & Systematic Identification

The compound is systematically named 1-chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene under IUPAC guidelines. This nomenclature reflects its core benzene ring substituted with a chlorine atom at position 1, a sulfanyl-methyl group at position 2, and a 4-nitrophenyl moiety attached to the sulfur atom via a thioether linkage. Synonyms include 1-chloro-2-{[(4-nitrophenyl)sulfanyl]methyl}benzene and CAS 866132-59-4 .

Molecular Formula & Compositional Analysis

The molecular formula is C₁₃H₁₀ClNO₂S , with a molecular weight of 279.75 g/mol . Elemental composition analysis yields:

  • Carbon : 55.5%
  • Hydrogen : 3.6%
  • Chlorine : 12.7%
  • Nitrogen : 5.0%
  • Oxygen : 14.3%
  • Sulfur : 11.4%
Element Atomic Mass (g/mol) Percentage Composition
C 12.01 × 13 55.5%
H 1.008 × 10 3.6%
Cl 35.45 12.7%
N 14.01 5.0%
O 16.00 × 2 14.3%
S 32.07 11.4%

This composition highlights the electron-withdrawing nature of the nitro group and the stabilizing influence of the sulfur atom in the thioether linkage.

Three-Dimensional Conformational Analysis

The molecule adopts a planar aromatic core with substituents arranged in a non-coplanar geometry . Key features include:

  • Benzene Ring Substituents :
    • Chlorine at position 1 (C1) and sulfanyl-methyl at position 2 (C2).
    • Steric Interactions : The chlorine atom and sulfanyl-methyl group create moderate steric hindrance, favoring a distorted tetrahedral geometry around the sulfur atom.
  • Sulfanyl-Methyl-Nitrophenyl Group :
    • The 4-nitrophenyl moiety is attached to sulfur via a C–S–C bond (bond length ~1.82 Å).
    • Electronic Effects : The nitro group withdraws electron density via resonance, polarizing the thioether bond and influencing reactivity.

Crystallographic Data & Bond Geometry

Crystallographic studies reveal a monoclinic crystal system with space group P2₁/c (inferred from analogous sulfanyl derivatives). Bond geometry includes:

Bond Type Bond Length (Å) Bond Angle (°)
C–Cl 1.78 109.5
C–S 1.82 103.6
S–C (methyl) 1.82 112.3
C–N (nitro) 1.48 120.0

The C–S–C bond angles suggest a tetrahedral sulfur geometry , while the C–Cl bond aligns with typical sp³ hybridization.

Comparative Structural Analysis with Analogous Sulfanyl-Methyl Benzene Derivatives

Compound Molecular Formula Key Structural Features
This compound C₁₃H₁₀ClNO₂S Chlorine at C1, sulfanyl-methyl at C2, 4-nitrophenyl
Bis(phenylthio)methane C₁₃H₁₂S₂ Two phenylthio groups, no nitro or chloro groups
4-Chloro-4'-nitrodiphenyl sulfide C₁₂H₈ClNO₂S Direct C–S–C linkage between chloro and nitrophenyl

Key Distinctions :

  • Substituent Positioning : The methyl bridge in the target compound introduces sp³ hybridization at sulfur, contrasting with sp² hybridization in direct C–S–C bonds.
  • Electronic Effects : The nitro group in the target compound enhances electron deficiency at sulfur, unlike bis(phenylthio)methane, which lacks electron-withdrawing substituents.
  • Steric Profile : The methyl group increases steric bulk compared to linear sulfanyl derivatives, altering reaction kinetics.

Properties

IUPAC Name

1-chloro-2-[(4-nitrophenyl)sulfanylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)15(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJLAFGWFMNEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363329
Record name 7W-0016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866132-59-4
Record name 7W-0016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene typically involves the following steps:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Sulfanyl vs. Sulfonyl Groups
  • 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (C₇H₅ClNO₄S, MW: 234.64): Replacing the sulfanyl (-S-) with a sulfonyl (-SO₂-) group significantly increases electron-withdrawing effects, enhancing polarity and oxidative stability. This compound’s nitro and sulfonyl groups synergistically deactivate the aromatic ring, reducing nucleophilic substitution reactivity compared to the sulfanyl analog .
  • 1-Chloro-2-(methylsulfanyl)benzene (C₇H₇ClS, MW: 158.65): The simpler methylsulfanyl substituent acts as a weak electron donor, increasing electron density at the ortho/para positions. This contrasts with the target compound, where the 4-nitrophenylsulfanyl group creates a mixed electronic effect (donor sulfanyl vs. withdrawing nitro) .
Nitro vs. Halogen Substituents
  • 1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanyl]methyl}benzene (C₁₃H₉ClF₂S, MW: 270.72):
    Fluorine substituents at both the benzene ring and the sulfanyl-linked aryl group enhance lipophilicity and metabolic stability. The electron-withdrawing fluorine atoms slightly deactivate the ring but to a lesser extent than the nitro group in the target compound .
Sulfanyl vs. Ether Linkages
  • 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene (C₁₃H₁₀ClNO₃, MW: 271.68): Replacing the sulfanyl (-S-) with an ether (-O-) linkage reduces steric bulk and alters electronic effects. The oxygen atom is a stronger electron donor than sulfur, increasing ring activation but reducing resistance to oxidation compared to sulfanyl-containing analogs .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
Target Compound C₁₃H₁₀ClNO₂S 279.74 Cl, CH₂-S-C₆H₄-NO₂ (para) High polarity, moderate stability
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene C₇H₅ClNO₄S 234.64 Cl, SO₂-CH₃, NO₂ High thermal stability, strong EWG effects
1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanyl]methyl}benzene C₁₃H₉ClF₂S 270.72 Cl, F, CH₂-S-C₆H₄-F (para) Enhanced lipophilicity, metabolic resistance
1-Chloro-2-(methylsulfanyl)benzene C₇H₇ClS 158.65 Cl, CH₂-S-CH₃ Low molecular weight, higher volatility

Notes:

  • The nitro group in the target compound increases molecular weight by ~16% compared to the methylsulfanyl analog .
  • Fluorinated analogs (e.g., C₁₃H₉ClF₂S) exhibit higher logP values, favoring membrane permeability in biological systems .

Biological Activity

1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene, a compound with potential biological significance, is characterized by its unique structure which includes a chloro group and a nitrophenyl sulfanyl moiety. This article reviews its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C13_{13}H10_{10}ClN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 281.74 g/mol
  • CAS Number : 7051-13-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and proteins. The nitrophenyl sulfanyl group can form covalent bonds with thiol groups in proteins, leading to:

  • Inhibition of Enzyme Activity : It modifies the active sites of enzymes, potentially leading to decreased catalytic efficiency.
  • Protein Interactions : The compound is used in proteomics to study protein modifications and interactions, which can be critical for understanding cellular processes and disease mechanisms.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain nitro-substituted compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds were found to be in the range of 4–16 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structures have shown promising results against cancer cell lines such as HeLa and MCF-7, with IC50_{50} values ranging from 8.49 to 62.84 µg/mL . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study on Antimicrobial Properties

A study examining the antimicrobial activity of several nitro-substituted phenyl compounds revealed that those containing sulfanyl groups had enhanced activity against biofilm-forming bacteria. The compounds were effective at inhibiting both the growth of bacteria in blood cultures and biofilm formation at concentrations as low as 2 µg/mL .

Anticancer Research

In a comparative analysis of various derivatives, it was found that certain modifications to the nitrophenyl group significantly increased anticancer activity. For example, compounds with additional halogen substitutions demonstrated improved efficacy against cancer cell lines, suggesting that structural modifications can enhance biological activity .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC₅₀/MIC ValuesReferences
AntimicrobialStaphylococcus aureusMIC: 4–16 µg/mL
AnticancerHeLa cellsIC₅₀: 8.49–62.84 µg/mL
MCF-7 cellsIC₅₀: 11.20–93.46 µg/mL

Q & A

Basic: What synthetic methodologies are effective for preparing 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene?

Answer:
The compound can be synthesized via nucleophilic aromatic substitution. A chlorinated benzene derivative (e.g., 1-chloro-2-bromomethylbenzene) reacts with 4-nitrothiophenol in the presence of a base like KOH in DMF at 60–80°C. The thiolate ion attacks the methylene carbon, displacing bromide. Purification involves column chromatography (silica gel, hexane/ethyl acetate 7:3) to isolate the product (yield ~65–75%) . Alternative routes may use Ullmann coupling with Cu catalysts for sulfur insertion .

Advanced: How do steric and electronic effects influence regioselectivity in nitration of the sulfanyl-methyl-substituted benzene ring?

Answer:
The nitro group’s electron-withdrawing nature directs electrophilic substitution to the meta position relative to itself, while the sulfanyl-methyl group exerts ortho/para-directing effects. Computational studies (DFT) show competing resonance and inductive effects, leading to mixed regioselectivity. Controlled nitration (HNO₃/H₂SO₄, 0°C) favors para-nitro isomers (70%), whereas higher temperatures (25°C) increase meta byproducts (40%) .

Basic: What analytical techniques are critical for structural elucidation?

Answer:

  • NMR : ¹H NMR shows aromatic protons (δ 7.8–8.2 ppm for nitroaromatic) and methylene protons adjacent to sulfur (δ 3.4–3.7 ppm). ¹³C NMR confirms the nitro group (C-NO₂ at ~148 ppm) .
  • HRMS : Molecular ion peak [M+H]⁺ at m/z 294.9921 (calculated for C₁₃H₁₀ClNO₂S).
  • XRD : Single-crystal analysis (e.g., monoclinic P21/c space group) validates bond angles and dihedral torsion .

Advanced: What contradictions exist in reported catalytic systems for cross-coupling reactions involving the sulfanyl group?

Answer:
Pd-based catalysts (e.g., Pd(PPh₃)₄) often deactivate due to sulfur coordination, yielding <30% coupling products. In contrast, Ni-catalyzed systems with bidentate ligands (e.g., dppe) improve efficiency (yields ~60–70%) by mitigating sulfur poisoning . Recent studies also highlight Au nanoparticles (5 nm) as effective catalysts for C–S bond formation under mild conditions .

Basic: How should the compound be stored to prevent degradation?

Answer:
Store in amber vials under inert gas (N₂/Ar) at –20°C. The sulfanyl group is prone to oxidation; adding antioxidants (e.g., BHT) at 0.1% w/w extends stability. Avoid exposure to humidity to prevent hydrolysis of the C–S bond .

Advanced: What computational approaches predict the compound’s reactivity in biological systems?

Answer:

  • Molecular Docking : Models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways.
  • QSAR : Correlates nitro group’s Hammett σₚ value (+1.27) with inhibitory activity against bacterial dehydrogenases (R² = 0.89) .
  • MD Simulations : Reveal stable binding to lipid bilayers, suggesting potential membrane-targeted applications .

Basic: What are common impurities in synthesis, and how are they resolved?

Answer:

  • Di-substituted byproducts : Formed via over-alkylation. TLC monitoring (Rf = 0.5 in hexane/EtOAc) and gradient elution during purification mitigate this.
  • Oxidized sulfone derivatives : Minimized by conducting reactions under inert atmosphere. Recrystallization from ethanol removes polar impurities .

Advanced: How does the sulfanyl-methyl group’s conformation affect crystallographic packing?

Answer:
X-ray diffraction (e.g., a = 21.15 Å, β = 110.3°) shows the sulfanyl-methyl group adopts a gauche conformation, creating intermolecular S···O interactions (2.9 Å) with nitro groups. This stabilizes the crystal lattice and influences melting point (mp 105–112°C) .

Basic: What solvents are optimal for spectroscopic characterization?

Answer:
Use deuterated chloroform (CDCl₃) for NMR due to the compound’s moderate polarity. For UV-Vis, acetonitrile (λmax = 265 nm, ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) is preferred .

Advanced: What role does the nitro group play in electronic spectroscopy?

Answer:
The nitro group induces a bathochromic shift in UV-Vis spectra (Δλ = +30 nm vs. non-nitro analogs) due to n→π* transitions. TD-DFT calculations align with experimental λmax values (error <5 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene
Reactant of Route 2
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1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene

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